(4-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(4-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyclopropyl, methyl, and trifluoromethyl groups. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling
Phenols: Formed via oxidation of the boronic acid group
Scientific Research Applications
(4-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired coupled product . The molecular targets and pathways involved in other applications, such as biological activity, are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
Uniqueness
(4-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclopropyl and trifluoromethyl groups, which impart distinct steric and electronic properties. These features can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C11H12BF3O2 |
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Molecular Weight |
244.02 g/mol |
IUPAC Name |
[4-cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H12BF3O2/c1-6-4-8(7-2-3-7)9(11(13,14)15)5-10(6)12(16)17/h4-5,7,16-17H,2-3H2,1H3 |
InChI Key |
KZRMOAFFYRVKLZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C2CC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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